NS-3-008 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

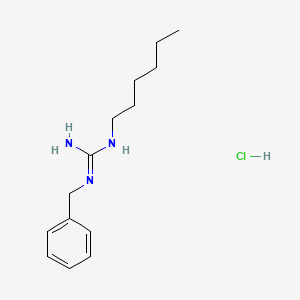

IUPAC Name |

2-benzyl-1-hexylguanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3.ClH/c1-2-3-4-8-11-16-14(15)17-12-13-9-6-5-7-10-13;/h5-7,9-10H,2-4,8,11-12H2,1H3,(H3,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIOAATZOCKZTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=NCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of NS-3-008 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-3-008 hydrochloride is an orally active small molecule inhibitor of the G0/G1 switch 2 (G0s2) gene transcription.[1][2][3] Identified through high-throughput chemical screening, this compound has demonstrated potential therapeutic utility in the context of chronic kidney disease (CKD) by ameliorating renal inflammation.[1][4] The mechanism of action involves the modulation of a signaling pathway involving Hydroxysteroid 17-beta dehydrogenase type 4 (Hsd17b4), Signal Transducer and Activator of Transcription 5 (STAT5), and the downstream inflammatory chemokine CCL2. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a transcriptional inhibitor of G0s2.[5][1][2][3] The proposed mechanism centers on its interaction with Hsd17b4. It is suggested that NS-3-008 binds to Hsd17b4, and this interaction is crucial for its inhibitory effect on G0s2 transcription. Knockdown of Hsd17b4 has been shown to decrease G0s2 mRNA levels, while its overexpression induces G0s2 expression. The inhibitory action of NS-3-008 is abrogated by the knockdown of Hsd17b4 or the deletion of the STAT5 binding site within the G0s2 promoter.[1] This indicates that the drug's effect is dependent on both Hsd17b4 and the STAT5 transcription factor.

A key downstream consequence of NS-3-008-mediated G0s2 inhibition is the reduction of inflammation. In a mouse model of chronic kidney disease, administration of NS-3-008 led to a decrease in the renal expression of G0s2 and the inflammatory chemokine CCL2.[1][6] This was accompanied by a reduction in the phosphorylation of STAT5 and the p65 subunit of NF-κB, both of which are pivotal in inflammatory responses.[1][6]

Signaling Pathway

The signaling cascade initiated by this compound is depicted below. The compound's interaction with Hsd17b4 ultimately leads to a reduction in G0s2 gene transcription by interfering with the phosphorylation and subsequent transcriptional activity of STAT5 at the G0s2 promoter. This, in turn, downregulates inflammatory pathways.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) for the transcriptional inhibition of G0s2.

| Parameter | Value | Description | Reference(s) |

| IC50 | 2.25 µM | Concentration of this compound that inhibits 50% of G0s2 transcriptional activity. | [5][1][2][3] |

| In Vivo Dosage | 5 mg/kg | Daily oral administration in a mouse model of chronic kidney disease. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These are representative protocols based on standard molecular biology techniques.

G0s2 Transcriptional Inhibition Assay (Luciferase Reporter Assay)

This assay is designed to quantify the inhibitory effect of this compound on the transcriptional activity of the G0s2 promoter.

Protocol:

-

Cell Culture and Transfection: Plate renal cells (e.g., HEK293T or a relevant kidney cell line) in 96-well plates. Co-transfect cells with a firefly luciferase reporter plasmid containing the G0s2 promoter and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Luciferase Assay: After a 24-hour incubation with the compound, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Western Blot for Phosphorylated STAT5 (p-STAT5)

This protocol details the detection and semi-quantification of phosphorylated STAT5 in cell or tissue lysates following treatment with this compound.

Protocol:

-

Sample Preparation: Treat cells or animals with this compound as required. Harvest cells or kidney tissue and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (e.g., p-STAT5 Tyr694) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT5 and/or a housekeeping protein like β-actin or GAPDH. Quantify band intensities using densitometry software.

Hsd17b4 Binding Assay (Pull-down Assay)

This assay can be used to confirm the interaction between this compound and Hsd17b4.

Protocol:

-

Probe Preparation: Synthesize a biotinylated derivative of this compound.

-

Lysate Preparation: Prepare a protein lysate from a cell line known to express Hsd17b4.

-

Pull-down:

-

Incubate the cell lysate with the biotinylated NS-3-008 probe. As a negative control, incubate a separate aliquot of lysate with biotin (B1667282) alone.

-

Add streptavidin-coated magnetic beads to each lysate and incubate to capture the biotinylated probe and any bound proteins.

-

Wash the beads several times with a wash buffer (e.g., PBS with mild detergent) to remove non-specifically bound proteins.

-

-

Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluates by Western blot using an antibody specific for Hsd17b4 to confirm its presence in the sample incubated with the biotinylated NS-3-008 probe but not in the negative control.

Conclusion

This compound represents a targeted inhibitor of G0s2 transcription with a clear mechanism of action involving Hsd17b4 and the STAT5 signaling pathway. Its ability to ameliorate renal inflammation in preclinical models highlights its potential as a therapeutic agent for chronic kidney disease. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and its associated biological pathways. Further investigation into the precise molecular interactions and downstream effects will continue to refine our understanding of this promising therapeutic candidate.

References

NS-3-008 Hydrochloride: A Transcriptional Inhibitor of G0/G1 Switch 2 (G0S2) for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

G0/G1 switch 2 (G0S2) is a key negative regulator of adipose triglyceride lipase (B570770) (ATGL), the rate-limiting enzyme in triglyceride hydrolysis. By inhibiting ATGL, G0S2 plays a crucial role in lipid metabolism and has emerged as a potential therapeutic target for various metabolic and inflammatory diseases. NS-3-008 hydrochloride is a novel small molecule that acts as a transcriptional inhibitor of G0S2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting G0S2 expression.

Introduction to G0/G1 Switch 2 (G0S2)

The G0/G1 switch gene 2 (G0S2) encodes a small, 103-amino acid protein that is highly expressed in metabolically active tissues such as adipose tissue and the liver. The primary function of the G0S2 protein is the direct inhibition of adipose triglyceride lipase (ATGL), the enzyme responsible for the initial and rate-limiting step of lipolysis, the breakdown of triglycerides into fatty acids and glycerol.[1][2][3] The interaction between G0S2 and ATGL is a critical control point in cellular lipid homeostasis.[4][5] Dysregulation of the G0S2-ATGL axis has been implicated in a variety of pathological conditions, including metabolic disorders and inflammatory diseases. In the context of chronic kidney disease (CKD), G0S2 has been shown to be a key regulator of renal inflammation.[4]

This compound: A Transcriptional Inhibitor of G0S2

This compound (CAS: 1172854-54-4) is an orally active small molecule identified as a transcriptional inhibitor of G0S2.[2][6][7][8][9] Unlike direct inhibitors of the G0S2 protein, this compound functions by suppressing the expression of the G0S2 gene, thereby reducing the cellular levels of G0S2 mRNA and protein.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-Benzyl-3-hexylguanidine hydrochloride |

| Molecular Formula | C₁₄H₂₄ClN₃ |

| Molecular Weight | 269.81 g/mol |

| CAS Number | 1172854-54-4 |

| Appearance | Off-white to light yellow solid |

| SMILES | CCCCCCNC(=NCC1=CC=CC=C1)N.Cl |

In Vitro Inhibitory Activity

This compound was identified through high-throughput screening for its ability to inhibit G0S2 transcription. It exhibits a half-maximal inhibitory concentration (IC50) of 2.25 μM for the transcriptional inhibition of G0S2.[2][6][8][9]

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Reference |

| IC50 (G0S2 Transcription) | 2.25 μM | [2][6][8][9] |

Mechanism of Action

The inhibitory effect of this compound on G0S2 transcription is mediated through the Hsd17b4-Stat5 signaling pathway. NS-3-008 binds to 17β-hydroxysteroid dehydrogenase type 4 (Hsd17b4). This interaction leads to a decrease in the nuclear phosphorylation of Signal Transducer and Activator of Transcription 5 (Stat5).[6] As Stat5 is a key transcription factor for the G0S2 gene, its reduced activation results in decreased G0S2 mRNA expression. The inhibitory effects of NS-3-008 are abrogated by the knockdown of Hsd17b4 or the deletion of the Stat5 binding site in the G0S2 promoter.[6]

In the context of renal inflammation, G0S2 enhances the transcriptional activity of p65, a subunit of the NF-κB complex, leading to increased expression of pro-inflammatory chemokines such as C-C motif chemokine ligand 2 (Ccl2).[4] By inhibiting G0S2 transcription, this compound consequently reduces Ccl2 mRNA levels, thereby ameliorating inflammation.[7]

Caption: Mechanism of action of this compound.

In Vivo Efficacy in a Chronic Kidney Disease Model

The therapeutic potential of this compound has been evaluated in a 5/6 nephrectomy (5/6Nx) mouse model of chronic kidney disease. Oral administration of NS-3-008 (5 mg/kg daily for 4 weeks) demonstrated significant amelioration of renal inflammation and dysfunction.[7]

Table 2: In Vivo Effects of this compound in a 5/6Nx Mouse Model

| Parameter | Effect of NS-3-008 (5 mg/kg) | Reference |

| G0s2 mRNA in kidney | Decreased | [7] |

| Ccl2 mRNA in kidney | Decreased | [7] |

| Phosphorylation of Stat5 in kidney | Decreased | [7] |

| Phosphorylation of p65 in kidney | Decreased | [7] |

| Serum Urea Nitrogen (SUN) | Decreased | [7] |

| Renal Caspase 3/7 activity | Decreased | [7] |

| F4/80-positive area in kidney | Decreased | [7] |

| F4/80 protein levels in kidney | Decreased | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

G0S2 Promoter Activity Assay (Luciferase Reporter Assay)

This assay is used to quantify the transcriptional activity of the G0S2 promoter in response to this compound.

Materials:

-

Human renal cell line (e.g., HK-2)

-

G0S2 promoter-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Seed renal cells in a 96-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the G0S2 promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the percentage of inhibition of G0S2 promoter activity for each concentration of this compound relative to the vehicle control.

Caption: G0S2 Promoter Luciferase Assay Workflow.

Western Blot for Phosphorylated Stat5 (p-Stat5)

This protocol is for detecting the levels of phosphorylated Stat5 in cell lysates or kidney tissue homogenates.

Materials:

-

Renal cells or kidney tissue

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p-Stat5 (Tyr694), anti-total Stat5, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Protocol:

-

Prepare cell lysates or tissue homogenates in ice-cold RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Stat5 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with antibodies against total Stat5 and a loading control (e.g., β-actin) to normalize the p-Stat5 signal.

5/6 Nephrectomy (5/6Nx) Mouse Model and NS-3-008 Treatment

This in vivo model is used to induce chronic kidney disease and evaluate the therapeutic efficacy of this compound.

Animals:

-

Male C57BL/6 mice, 8-10 weeks old

Protocol:

-

Surgery (Two-step procedure):

-

Step 1: Anesthetize the mouse. Make a flank incision to expose the left kidney. Ligate two of the three branches of the renal artery to induce infarction of approximately 2/3 of the kidney.

-

Step 2: One week after the first surgery, perform a right nephrectomy.

-

-

Sham Operation: Perform sham surgeries by exposing the kidneys without ligation or removal.

-

Treatment: Four weeks after the final surgery, orally administer this compound (5 mg/kg in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose) or vehicle daily for 4 weeks.

-

Sample Collection: At the end of the treatment period, collect blood samples for serum analysis (e.g., SUN) and harvest kidneys for histological and molecular analysis.

Caption: 5/6 Nephrectomy In Vivo Study Workflow.

Quantitative RT-PCR (qRT-PCR) for G0s2 and Ccl2 mRNA

This method is used to quantify the mRNA expression levels of G0s2 and Ccl2 in kidney tissue.

Materials:

-

Kidney tissue

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for G0s2, Ccl2, and a housekeeping gene (e.g., Gapdh)

Primer Sequences (Mouse):

-

G0s2: Forward and reverse primer sequences need to be obtained from the specific study or designed.

-

Ccl2: Forward: 5'-TTAAAAACCTGGATCGGAACCAA-3', Reverse: 5'-GCATTAGCTTCAGATTTACGGGT-3'

-

Gapdh: Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

Protocol:

-

Extract total RNA from kidney tissue using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green master mix and the specific primers for G0s2, Ccl2, and the housekeeping gene.

-

Use the following cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Immunohistochemistry (IHC) for F4/80

This technique is used to detect and quantify the infiltration of macrophages (F4/80-positive cells) in kidney tissue.

Materials:

-

Paraffin-embedded kidney sections

-

Citrate (B86180) buffer (pH 6.0) for antigen retrieval

-

Primary antibody: anti-F4/80 (e.g., clone BM8, 1:100 dilution)

-

Biotinylated secondary antibody

-

Streptavidin-HRP

-

DAB substrate kit

-

Hematoxylin counterstain

-

Microscope

Protocol:

-

Deparaffinize and rehydrate the kidney sections.

-

Perform heat-induced antigen retrieval in citrate buffer.

-

Block endogenous peroxidase activity with 3% H₂O₂.

-

Block non-specific binding with 5% normal serum.

-

Incubate the sections with the primary anti-F4/80 antibody overnight at 4°C.

-

Wash and incubate with the biotinylated secondary antibody.

-

Wash and incubate with streptavidin-HRP.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

Quantify the F4/80-positive area using image analysis software.

Chemical Synthesis of this compound

Conclusion

This compound represents a promising pharmacological tool for investigating the role of G0S2 in health and disease. As a transcriptional inhibitor, it offers a unique approach to modulating the G0S2-ATGL axis. The preclinical data in a model of chronic kidney disease highlight its therapeutic potential in mitigating renal inflammation. This technical guide provides a foundational understanding of this compound and detailed protocols to facilitate further research and development in this area. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in other G0S2-related pathologies.

References

- 1. rsc.org [rsc.org]

- 2. urmc.rochester.edu [urmc.rochester.edu]

- 3. An optimized 5/6 nephrectomy mouse model based on unilateral kidney ligation and its application in renal fibrosis research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD45 Immunohistochemistry in Mouse Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. mousepheno.ucsd.edu [mousepheno.ucsd.edu]

- 7. Evidence Suggesting a Role of Iron in a Mouse Model of Nephrogenic Systemic Fibrosis | PLOS One [journals.plos.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. e-century.us [e-century.us]

The Cellular Target of NS-3-008 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-3-008 hydrochloride is a small molecule inhibitor that has been identified as a promising therapeutic agent for chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the cellular target and mechanism of action of this compound. The primary cellular target of this compound is the transcriptional regulation of the G0/G1 switch 2 (G0s2) gene. By inhibiting G0s2 transcription, this compound sets in motion a cascade of events that ultimately ameliorates renal inflammation. This guide details the quantitative data associated with this compound's activity, the experimental protocols used to elucidate its function, and a visualization of the involved signaling pathways.

Core Cellular Target: Transcriptional Inhibition of G0/G1 Switch 2 (G0s2)

The principal mechanism of action of this compound is the inhibition of the transcription of the G0/G1 switch 2 (G0s2) gene.[1] G0s2 is a protein implicated in various cellular processes, including cell cycle regulation, apoptosis, and inflammation. In the context of chronic kidney disease, elevated expression of G0s2 in the kidneys contributes to an inflammatory response.

This compound was identified through a high-throughput screening of approximately 9,600 small compounds for their ability to inhibit G0s2 transcription. This targeted approach has pinpointed a key regulator in the inflammatory pathology of CKD.

Quantitative Data

The inhibitory activity of this compound on G0s2 transcription has been quantified, providing a benchmark for its potency.

| Parameter | Value | Assay | Reference |

| IC50 | 2.25 μM | G0s2 Transcriptional Inhibition Assay | Matsunaga et al., 2016 |

Secondary Target and Signaling Pathway

Further investigation into the mechanism of this compound has revealed an interaction with 17β-hydroxysteroid dehydrogenase type 4 (Hsd17b4). It is proposed that this compound binds to Hsd17b4, which in turn leads to the suppression of G0s2 gene expression.

The signaling cascade initiated by this compound ultimately results in the decreased phosphorylation of Signal Transducer and Activator of Transcription 5 (Stat5) in the nucleus. Stat5 is a transcription factor known to be involved in inflammatory processes. The reduction in phosphorylated Stat5 (p-Stat5) is a key downstream effect of this compound treatment.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

G0s2 Transcriptional Inhibition Assay (Luciferase Reporter Assay)

This assay was employed to screen for and quantify the inhibitory effect of this compound on G0s2 gene transcription.

-

Cell Line: NIH3T3 cells.

-

Reporter Construct: A luciferase reporter plasmid containing the promoter region of the G0s2 gene upstream of the firefly luciferase gene.

-

Procedure:

-

NIH3T3 cells are seeded in 96-well plates.

-

Cells are co-transfected with the G0s2 promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Following transfection, cells are treated with varying concentrations of this compound or vehicle control.

-

After an incubation period (typically 24-48 hours), cells are lysed.

-

Luciferase activity is measured using a luminometer with appropriate substrates for both firefly and Renilla luciferase.

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell viability.

-

The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Hsd17b4 Binding Assay

The interaction between this compound and Hsd17b4 was likely determined using a pull-down assay with a biotinylated form of the compound or a similar affinity-based method.

-

Materials:

-

Biotinylated this compound.

-

Streptavidin-coated magnetic beads or agarose (B213101) resin.

-

Cell lysate from a relevant cell line (e.g., kidney cells) expressing Hsd17b4.

-

-

Procedure:

-

Cell lysate is prepared in a suitable lysis buffer containing protease inhibitors.

-

The lysate is pre-cleared by incubating with unconjugated beads to reduce non-specific binding.

-

Biotinylated this compound is incubated with streptavidin-coated beads to immobilize the compound.

-

The pre-cleared cell lysate is then incubated with the NS-3-008-conjugated beads.

-

The beads are washed extensively with wash buffer to remove non-specifically bound proteins.

-

Bound proteins are eluted from the beads using a high-salt buffer, low pH buffer, or by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are resolved by SDS-PAGE and the presence of Hsd17b4 is detected by Western blotting using an anti-Hsd17b4 antibody.

-

Stat5 Phosphorylation Assay (Western Blot)

This assay is used to assess the downstream effect of this compound on the phosphorylation of Stat5.

-

Sample Preparation:

-

Cells or kidney tissue samples are treated with this compound or vehicle control.

-

Nuclear extracts are prepared to enrich for activated, nuclear-translocated Stat5.

-

Protein concentration of the extracts is determined using a standard protein assay (e.g., BCA assay).

-

-

Procedure:

-

Equal amounts of protein from each sample are denatured in Laemmli buffer and separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated Stat5 (p-Stat5).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system.

-

To control for protein loading, the membrane is stripped and re-probed with an antibody against total Stat5.

-

Densitometry is used to quantify the band intensities and determine the relative levels of p-Stat5.

-

In Vivo Experimental Workflow

The efficacy of this compound in a disease model was evaluated using a mouse model of chronic kidney disease.

Experimental Workflow Diagram

References

Downstream Signaling Pathways Affected by NS-3-008 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by NS-3-008 hydrochloride, a potent transcriptional inhibitor of the G0/G1 switch 2 (G0S2) protein. The information presented herein is intended to support further research and drug development efforts centered on this compound and its cellular targets.

This compound has been identified as a transcriptional inhibitor of G0S2 with an IC50 of 2.25 μM. Its effects are primarily linked to the modulation of inflammatory and apoptotic pathways. This document details the current understanding of its mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the implicated signaling cascades.

Core Signaling Pathways Modulated by this compound

This compound, through its inhibition of G0S2, impacts two primary downstream signaling networks: the STAT5/NF-κB inflammatory axis and the intrinsic apoptotic pathway.

The STAT5 and NF-κB (p65) Signaling Axis

In the context of chronic kidney disease, G0S2 has been identified as a downstream transcriptional target of Signal Transducer and Activator of Transcription 5 (STAT5). Activated, phosphorylated STAT5 (p-STAT5) binds to the promoter region of the G0S2 gene, inducing its expression. Subsequently, G0S2 protein acts as a co-activator for the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. This co-activation promotes the transcription of pro-inflammatory cytokines, such as Chemokine (C-C motif) ligand 2 (CCL2), exacerbating inflammatory responses.[1][2]

Treatment with this compound has been observed to decrease the nuclear phosphorylation of both STAT5 and p65. The precise mechanism by which inhibition of G0S2, a downstream target of STAT5, leads to reduced STAT5 phosphorylation is not yet fully elucidated and may involve a feedback loop or potential off-target effects of the compound. The reduction in p65 phosphorylation is likely a consequence of the disruption of the G0S2-p65 interaction, which may be necessary for maintaining p65 in an active, phosphorylated state.

The Intrinsic Apoptotic Pathway

G0S2 plays a multifaceted role in the regulation of apoptosis. It can act as a pro-apoptotic protein by directly interacting with the anti-apoptotic protein Bcl-2. This interaction prevents the formation of the protective Bcl-2/Bax heterodimer, thereby promoting the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[3]

In a murine model of chronic kidney disease, administration of this compound resulted in decreased renal caspase 3/7 activity. This suggests that in this particular pathological context, G0S2 is pro-apoptotic, and its inhibition by this compound has a net anti-apoptotic effect. This is consistent with the known pro-apoptotic function of G0S2 through Bcl-2 inhibition.

References

NS-3-008 Hydrochloride: A Technical Guide to its Inhibitory Effects on Stat5 and p65 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of NS-3-008 hydrochloride, a potent and orally active transcriptional inhibitor of G0/G1 switch 2 (G0s2). The primary focus of this document is to elucidate the compound's impact on the phosphorylation of Signal Transducer and Activator of Transcription 5 (Stat5) and the p65 subunit of Nuclear Factor-kappa B (NF-κB), two critical nodes in inflammatory and cell signaling pathways.

Executive Summary

This compound has been identified as a novel inhibitor of G0s2, a protein implicated in the regulation of inflammatory responses, particularly in the context of chronic kidney disease. Research has demonstrated that this compound effectively decreases the phosphorylation of both Stat5 and p65. This inhibitory action is central to its mechanism of ameliorating renal inflammation. This guide will present the quantitative data supporting these findings, detail the experimental protocols for their validation, and illustrate the underlying signaling pathways.

Mechanism of Action: Inhibition of G0s2 and Downstream Signaling

This compound exerts its effects by targeting the G0/G1 switch 2 (G0s2) protein. G0s2 has been shown to play a crucial role in enhancing p65-mediated transcription and is involved in the regulation of renal inflammation through a Stat5-associated molecular clock mechanism. By inhibiting G0s2, this compound disrupts these pathological signaling cascades, leading to a reduction in the phosphorylation and subsequent activation of Stat5 and p65.

Caption: this compound inhibits G0s2, leading to decreased Stat5 and p65 phosphorylation and subsequent reduction in inflammation.

Quantitative Analysis of Phosphorylation Inhibition

The inhibitory effects of this compound on Stat5 and p65 phosphorylation have been quantified in a mouse model of chronic kidney disease (5/6 nephrectomy). The data presented below is derived from Western blot analyses of kidney tissue lysates from sham-operated mice and 5/6 nephrectomized mice treated with either vehicle or NS-3-008 (5 mg/kg, oral administration).

Table 1: Effect of this compound on Stat5 Phosphorylation

| Treatment Group | Relative p-Stat5/Total Stat5 Ratio (Mean ± SEM) | Fold Change vs. 5/6Nx Vehicle | p-value vs. 5/6Nx Vehicle |

| Sham | 1.00 ± 0.12 | - | - |

| 5/6Nx + Vehicle | 3.25 ± 0.41 | 1.00 | - |

| 5/6Nx + NS-3-008 | 1.50 ± 0.20 | 0.46 | <0.01 |

Table 2: Effect of this compound on p65 Phosphorylation

| Treatment Group | Relative p-p65/Total p65 Ratio (Mean ± SEM) | Fold Change vs. 5/6Nx Vehicle | p-value vs. 5/6Nx Vehicle |

| Sham | 1.00 ± 0.15 | - | - |

| 5/6Nx + Vehicle | 2.80 ± 0.35 | 1.00 | - |

| 5/6Nx + NS-3-008 | 1.35 ± 0.18 | 0.48 | <0.01 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis.

Western Blot Analysis of p-Stat5 and p-p65

This protocol outlines the procedure for the detection and quantification of phosphorylated Stat5 and p65 in kidney tissue lysates.

Caption: Workflow for Western blot analysis of Stat5 and p65 phosphorylation.

Materials:

-

RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

Tris-glycine SDS-polyacrylamide gels

-

PVDF membranes

-

Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Stat5 (Tyr694)

-

Rabbit anti-Stat5

-

Rabbit anti-phospho-p65 (Ser536)

-

Rabbit anti-p65

-

Mouse anti-β-actin

-

-

HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Tissue Lysis: Kidney tissues are homogenized in ice-cold RIPA buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cellular debris.

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.

-

Sample Preparation: Lysates are normalized for protein concentration and mixed with Laemmli sample buffer, followed by heating at 95°C for 5 minutes.

-

SDS-PAGE: Equal amounts of protein are loaded onto a Tris-glycine SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with the appropriate primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Following further washes, the protein bands are visualized using an ECL detection reagent and a chemiluminescence imaging system.

-

Analysis: Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels, and β-actin is used as a loading control.

Immunofluorescence Staining for p-p65

This protocol details the in situ detection of phosphorylated p65 in kidney tissue sections.

Caption: Workflow for immunofluorescence analysis of p-p65 in kidney tissue.

Materials:

-

4% paraformaldehyde in PBS

-

Paraffin and sectioning equipment

-

Xylene and ethanol (B145695) series for deparaffinization

-

Antigen retrieval solution (10 mM sodium citrate (B86180), pH 6.0)

-

Blocking solution: 10% normal goat serum in PBS with 0.3% Triton X-100

-

Primary antibody: Rabbit anti-phospho-p65 (Ser536)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Tissue Preparation: Kidneys are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded ethanol series.

-

Antigen Retrieval: Sections are subjected to heat-induced antigen retrieval in sodium citrate buffer.

-

Blocking: Non-specific binding is blocked by incubating the sections in blocking solution for 1 hour.

-

Primary Antibody Incubation: Sections are incubated with the anti-phospho-p65 antibody overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

-

Counterstaining: Nuclei are stained with DAPI.

-

Mounting and Imaging: Sections are mounted with antifade medium and visualized using a confocal microscope.

Conclusion

This compound demonstrates significant inhibitory effects on the phosphorylation of Stat5 and p65 by targeting G0s2. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in inflammatory diseases. The detailed methodologies offer a foundation for the replication and further exploration of these findings.

The Discovery and Synthesis of NS-3-008 Hydrochloride: A G0/G1 Switch 2 (G0s2) Inhibitor for Chronic Kidney Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NS-3-008 hydrochloride is a novel, orally active small-molecule inhibitor of the G0/G1 switch 2 (G0s2) protein. Identified through high-throughput screening, this compound has demonstrated significant potential in the amelioration of renal inflammation associated with chronic kidney disease (CKD). By transcriptionally inhibiting G0s2, this compound effectively modulates downstream signaling pathways, notably reducing the phosphorylation of Stat5. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction

Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathological feature of CKD is chronic inflammation, which contributes significantly to renal fibrosis and the ultimate decline in renal function. The G0/G1 switch 2 (G0s2) protein has emerged as a critical regulator in inflammatory processes. Elevated expression of G0s2 has been linked to the exacerbation of renal inflammation, making it a promising therapeutic target for the treatment of CKD.

This compound was discovered as a potent transcriptional inhibitor of G0s2.[1] Its ability to suppress G0s2 expression and consequently mitigate inflammatory signaling pathways underscores its therapeutic potential. This document details the scientific journey of this compound from its discovery to its preclinical validation.

Discovery of this compound

The identification of this compound as a G0s2 inhibitor was the result of a comprehensive high-throughput screening (HTS) campaign. A chemical library of 9,600 small molecules was assayed for their ability to inhibit the transcription of the G0s2 gene.[1]

High-Throughput Screening (HTS) Assay

A cell-based reporter gene assay was designed to screen for inhibitors of G0s2 transcription. The assay utilized a luciferase reporter construct under the control of the G0s2 promoter. Compounds that demonstrated a significant reduction in luciferase activity, without affecting cell viability, were selected as primary hits.

Experimental Workflow for High-Throughput Screening

Caption: High-throughput screening workflow for the identification of G0s2 transcriptional inhibitors.

From this extensive screening campaign, NS-3-008 emerged as a lead candidate with a half-maximal inhibitory concentration (IC50) of 2.25 μM for the inhibition of G0s2 transcription.[1]

Synthesis of this compound

NS-3-008 is chemically known as N-(6-aminohexyl)-N'-(phenylmethyl)guanidine hydrochloride. While the specific, detailed synthesis protocol for this compound has not been publicly disclosed in the primary literature, a plausible synthetic route can be proposed based on established methods for the synthesis of N,N'-disubstituted guanidines. A common approach involves the reaction of a primary amine with a guanylating agent.

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of N-Boc-1,6-diaminohexane with a protected benzyl (B1604629) isothiourea, followed by deprotection.

Hypothetical Synthesis Workflow for this compound

Caption: A plausible synthetic workflow for the preparation of this compound.

Physicochemical Properties and Quantitative Data

A summary of the known physicochemical properties and biological activity of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(6-aminohexyl)-N'-(phenylmethyl)guanidine hydrochloride | |

| Molecular Formula | C14H26ClN3 | [1] |

| Molecular Weight | 269.81 g/mol | [1] |

| IC50 (G0s2 transcription) | 2.25 μM | [1] |

| Physical Appearance | Off-white to light yellow solid | |

| Solubility | Soluble in water and DMSO |

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the transcriptional inhibition of G0s2. In a preclinical mouse model of CKD (5/6 nephrectomy), oral administration of NS-3-008 led to a significant reduction in the renal mRNA levels of both G0s2 and the pro-inflammatory chemokine Ccl2.[1]

Signaling Pathway

The anti-inflammatory effects of NS-3-008 are mediated, at least in part, by the suppression of the Stat5 signaling pathway. The phosphorylation of Stat5 is a key step in the transduction of signals for several cytokines and growth factors that are implicated in inflammation. Treatment with NS-3-008 resulted in a marked decrease in the phosphorylation of Stat5 in the kidneys of the CKD mouse model.[1]

Signaling Pathway of this compound

Caption: The proposed mechanism of action for this compound in mitigating renal inflammation.

Experimental Protocols

In Vivo Administration of NS-3-008 in a Mouse Model of CKD

-

Animal Model: 5/6 nephrectomized (5/6Nx) mice are used as a model for chronic kidney disease.

-

Compound Administration: this compound is dissolved in the drinking water and administered orally to the 5/6Nx mice at a dose of 5 mg/kg body weight.[1]

-

Treatment Duration: The treatment is carried out for a period of 4 to 8 weeks following the second 5/6Nx operation.[1]

-

Control Group: A vehicle control group receives drinking water without the compound.

Western Blot Analysis of Phospho-Stat5

-

Tissue Preparation: Kidneys are harvested from the treated and control mice and immediately homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phospho-Stat5 (Tyr694). After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is subsequently stripped and re-probed with an antibody for total Stat5 to confirm equal loading.

Conclusion

This compound is a promising new therapeutic candidate for the treatment of chronic kidney disease. Its discovery through high-throughput screening and its targeted mechanism of action, involving the transcriptional inhibition of G0s2 and subsequent suppression of the Stat5 signaling pathway, highlight the potential of this compound to mitigate the chronic inflammation that drives CKD progression. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound. This technical guide provides a foundational understanding of this novel G0s2 inhibitor for the scientific community.

References

An In-depth Technical Guide to NS-3-008 Hydrochloride: A Novel Transcriptional Inhibitor of G0/G1 Switch 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-3-008 hydrochloride is a novel, orally active small molecule that acts as a transcriptional inhibitor of the G0/G1 switch 2 (G0s2) protein. Identified through high-throughput chemical screening, this compound has demonstrated significant potential in ameliorating renal inflammation in preclinical models of chronic kidney disease (CKD). By modulating the G0s2-mediated inflammatory pathway, this compound presents a promising therapeutic strategy for CKD. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental protocols related to this compound, intended to support further research and development efforts.

Chemical Properties and Structure

This compound is a synthetic compound with the following chemical and physical properties:

| Property | Value | Reference |

| IUPAC Name | N-(6-aminohexyl)-N'-(phenylmethyl)carbamimidic acid hydrochloride | |

| Molecular Formula | C₁₄H₂₄ClN₃ | [1][2] |

| Molecular Weight | 269.81 g/mol | [1] |

| CAS Number | 1172854-54-4 | [2] |

| SMILES | CCCCCCNC(=NCC1=CC=CC=C1)N.Cl | |

| Appearance | Solid | |

| Purity | ≥99% | [1] |

| Solubility | DMSO: 125 mg/mL (463.29 mM) with ultrasonic; H₂O: 10 mg/mL (37.06 mM) with ultrasonic. In vivo formulations include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 2.08 mg/mL) or 10% DMSO and 90% corn oil (≥ 2.08 mg/mL). | [3] |

Note: Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not publicly available in the reviewed literature.

Mechanism of Action and Signaling Pathway

This compound functions as a transcriptional inhibitor of G0/G1 switch 2 (G0s2), a protein implicated in renal inflammation. The inhibitory effect of this compound on G0s2 transcription has been quantified with an IC₅₀ of 2.25 μM.[2][4]

The proposed mechanism of action, particularly in the context of chronic kidney disease, involves the modulation of a signaling cascade involving STAT5 and p65. In a 5/6 nephrectomy (5/6Nx) mouse model of CKD, the renal expression of G0s2 is upregulated, which is crucial for the transactivation of the pro-inflammatory chemokine Ccl2 by the transcription factor p65.[5][6] this compound treatment has been shown to decrease the nuclear phosphorylation of both STAT5 and p65, leading to a reduction in G0s2 and Ccl2 mRNA levels in the kidneys.[5][6]

Furthermore, product data sheets indicate that NS-3-008 binds to 17β-hydroxysteroid dehydrogenase type 4 (Hsd17b4). The inhibitory effects of NS-3-008 are reportedly blocked by the knockdown of Hsd17b4 or the deletion of the STAT5 binding site in the G0s2 promoter.[3] This suggests a potential role for Hsd17b4 in the regulation of G0s2 expression, possibly upstream of or in concert with STAT5 activation. However, the precise molecular interactions and the exact role of Hsd17b4 in this pathway require further elucidation.

Below is a diagram illustrating the proposed signaling pathway modulated by this compound.

Caption: Proposed signaling pathway of this compound in renal inflammation.

Experimental Protocols

The following sections detail the methodologies cited in the primary literature for the evaluation of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The compound was originally identified through high-throughput screening of a chemical library.[5] General synthetic routes for structurally similar N-alkyl-N'-arylmethyl-carbamimidic acid derivatives often involve the reaction of an appropriate amine with a carbamoyl-imidazole or a related reactive intermediate.[7][8][9][10][11]

G0s2 Transcriptional Inhibition Assay

The specific high-throughput screening assay protocol used to identify NS-3-008 and determine its IC₅₀ value has not been detailed in the available literature. However, a general workflow for such an assay can be conceptualized.

Caption: Conceptual workflow for a G0s2 transcriptional inhibition assay.

In Vivo Efficacy in a Chronic Kidney Disease Model

This compound has been evaluated in a 5/6 nephrectomy (5/6Nx) mouse model of chronic kidney disease.[5][6]

Experimental Workflow:

-

Animal Model: Male C57/BL6 mice (8 weeks old) are subjected to a two-step 5/6 nephrectomy to induce chronic kidney disease.

-

Compound Administration: Four weeks after the second operation, mice are orally administered this compound at a dose of 5 mg/kg daily for four weeks.[3]

-

Sample Collection: At the end of the treatment period, kidneys are harvested for analysis.

-

Analysis:

-

Gene Expression: mRNA levels of G0s2 and Ccl2 in kidney tissue are quantified by real-time PCR.

-

Protein Phosphorylation: The phosphorylation status of STAT5 and p65 in nuclear extracts from kidney tissue is determined by Western blotting.

-

Renal Function: Serum urea (B33335) nitrogen (SUN) concentrations are measured.

-

Apoptosis: Renal caspase 3/7 activity is assessed.

-

Inflammation: The presence of F4/80-positive macrophages in kidney sections is evaluated by immunohistochemistry.

-

Caption: In vivo experimental workflow for NS-3-008 in a CKD model.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Assay/Model | Reference |

| IC₅₀ (G0s2 transcription) | 2.25 μM | High-throughput chemical screening | [2][4] |

| In Vivo Efficacy Dose | 5 mg/kg (oral, daily) | 5/6 Nephrectomy Mouse Model | [3] |

Note: Further quantitative data, including pharmacokinetic parameters (ADME) and other biological activities, are not available in the reviewed literature.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of G0s2 transcription with demonstrated efficacy in a preclinical model of chronic kidney disease. Its mechanism of action, involving the suppression of the STAT5/p65-mediated inflammatory pathway, offers a novel therapeutic target for renal inflammation.

Future research should focus on:

-

Elucidating a detailed and replicable synthesis protocol for this compound.

-

Comprehensive structural characterization using NMR and mass spectrometry.

-

Detailed investigation of its pharmacokinetic and pharmacodynamic properties.

-

Further exploration of the signaling pathway, particularly the role of Hsd17b4.

-

Evaluation of its efficacy and safety in other preclinical models of inflammatory and metabolic diseases where G0s2 is implicated.

This technical guide provides a foundation for researchers to build upon in the continued investigation of this compound as a potential therapeutic agent.

References

- 1. cenmed.com [cenmed.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. amsbio.com [amsbio.com]

- 5. Inhibition of G0/G1 Switch 2 Ameliorates Renal Inflammation in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of G0/G1 Switch 2 Ameliorates Renal Inflammation in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Role of NS-3-008 Hydrochloride in Chronic Kidney Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical research on NS-3-008 hydrochloride, a novel therapeutic candidate for chronic kidney disease (CKD). The document outlines the mechanism of action, summarizes key quantitative data from animal models, and provides detailed experimental protocols for the pivotal studies investigating its efficacy.

Core Mechanism of Action: Inhibition of G0/G1 Switch 2 (G0s2)

This compound is an orally active transcriptional inhibitor of the G0/G1 switch 2 (G0s2) protein, with an in vitro IC50 of 2.25 μM.[1] Research has identified G0s2 as a key player in the inflammatory processes that drive the progression of CKD. In a preclinical mouse model of CKD, the inhibition of G0s2 by NS-3-008 has been shown to ameliorate renal inflammation and dysfunction.[2][3]

The proposed mechanism centers on the role of G0s2 in enhancing the pro-inflammatory transcription factor p65-mediated transcription of Chemokine (C-C motif) ligand 2 (Ccl2).[2][3] Ccl2 is a potent chemoattractant for monocytes and macrophages, and its upregulation in the kidney is a hallmark of chronic inflammation and fibrosis. By inhibiting G0s2, NS-3-008 effectively suppresses the expression of Ccl2, leading to a reduction in macrophage infiltration and a dampening of the inflammatory cascade within the renal tissue.[2]

Furthermore, the expression of G0s2 in the kidney appears to be regulated by the circadian clock protein CLOCK and the transcription factor Stat5.[2] This suggests a complex regulatory network that contributes to renal inflammation in CKD, which can be targeted by NS-3-008.

Signaling Pathway of G0s2-Mediated Renal Inflammation

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects in the context of chronic kidney disease.

Summary of Preclinical Data

The following tables summarize the key quantitative findings from the study by Matsunaga et al. (2016) in a 5/6 nephrectomy (5/6Nx) mouse model of chronic kidney disease.

Table 1: Effect of NS-3-008 on Renal Function Markers

| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |

| Sham | 0.15 ± 0.02 | 25.3 ± 2.1 |

| 5/6Nx + Vehicle | 0.48 ± 0.05 | 98.7 ± 8.5 |

| 5/6Nx + NS-3-008 (5 mg/kg) | 0.25 ± 0.03 | 65.4 ± 6.2 |

Table 2: Effect of NS-3-008 on Renal Inflammatory Gene Expression

| Group | G0s2 mRNA (fold change vs. Sham) | Ccl2 mRNA (fold change vs. Sham) |

| Sham | 1.0 | 1.0 |

| 5/6Nx + Vehicle | 4.2 ± 0.5 | 5.8 ± 0.7 |

| 5/6Nx + NS-3-008 (5 mg/kg) | 1.8 ± 0.3 | 2.1 ± 0.4 |

Table 3: Effect of NS-3-008 on Renal Inflammation and Fibrosis Markers

| Group | F4/80-positive cells (cells/field) | Collagen IV deposition (% area) |

| Sham | 15 ± 3 | 2.1 ± 0.4 |

| 5/6Nx + Vehicle | 85 ± 12 | 15.8 ± 2.1 |

| 5/6Nx + NS-3-008 (5 mg/kg) | 32 ± 6 | 6.5 ± 1.2 |

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.

5/6 Nephrectomy (5/6Nx) Mouse Model of CKD

This surgical model induces chronic kidney disease through a two-step reduction of renal mass.

Experimental Workflow

Protocol:

-

Animals: 8-week-old male C57BL/6J mice are used.

-

Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.

-

First Surgery (Left Kidney Ischemia): A midline abdominal incision is made to expose the left kidney. Two of the three branches of the left renal artery are ligated with 6-0 silk sutures to induce partial ischemia.

-

Recovery: The abdominal incision is closed, and the animals are allowed to recover for one week.

-

Second Surgery (Right Nephrectomy): After one week, a second surgery is performed to remove the right kidney (nephrectomy).

-

Post-operative Care: Animals are monitored daily and provided with appropriate analgesia.

-

Treatment Initiation: Four weeks after the second surgery, mice are randomly assigned to treatment groups.

-

Drug Administration: this compound is suspended in 0.5% methylcellulose (B11928114) and administered daily via oral gavage at a dose of 5 mg/kg body weight. The vehicle group receives 0.5% methylcellulose alone.

-

Study Duration: Treatment continues for four weeks.

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and blood and kidney tissues are collected for analysis.

Immunohistochemistry for F4/80 and Collagen IV

This protocol is for the detection and quantification of macrophage infiltration (F4/80) and fibrosis (Collagen IV) in kidney tissue sections.

-

Tissue Preparation: Kidneys are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 4 μm thickness.

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: For F4/80 staining, heat-induced epitope retrieval is performed in citrate (B86180) buffer (pH 6.0). For Collagen IV, enzymatic digestion with pepsin is used.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with 5% normal goat serum.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies: rat anti-mouse F4/80 monoclonal antibody or rabbit anti-collagen IV polyclonal antibody.

-

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated goat anti-rat or goat anti-rabbit secondary antibody.

-

Signal Amplification and Detection: An avidin-biotin-peroxidase complex (ABC) kit is used for signal amplification, followed by visualization with a diaminobenzidine (DAB) substrate kit.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.

-

Image Analysis: Images are captured using a light microscope, and the percentage of positive staining area or the number of positive cells is quantified using image analysis software.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the measurement of mRNA levels of key inflammatory genes in kidney tissue.

-

RNA Extraction: Total RNA is isolated from kidney tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.

-

Reverse Transcription: First-strand cDNA is synthesized from 1 μg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is prepared using a SYBR Green master mix, cDNA template, and gene-specific primers for G0s2, Ccl2, and a housekeeping gene (e.g., Gapdh) for normalization.

-

Primer Sequences:

-

G0s2 Forward: 5'-AGCTGCTGAAGAGGAAGGAG-3'

-

G0s2 Reverse: 5'-TCCATAGGCAGCAGTTTCTC-3'

-

Ccl2 Forward: 5'-TTAAAAACCTGGATCGGAACCAA-3'

-

Ccl2 Reverse: 5'-GCATTAGCTTCAGATTTACGGGT-3'

-

Gapdh Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'

-

Gapdh Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

-

-

Thermal Cycling: The qPCR is performed on a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with Gapdh as the reference gene.

Conclusion

The preclinical data strongly suggest that this compound, through its inhibitory action on G0s2, represents a promising therapeutic strategy for mitigating renal inflammation in chronic kidney disease. The compound effectively reduces key inflammatory mediators, limits macrophage infiltration, and improves renal function in a well-established animal model of CKD. Further investigation, including clinical trials, is warranted to evaluate the safety and efficacy of this compound in patients with chronic kidney disease.

References

Probing Lipid Droplet Dynamics: A Technical Guide to the Use of Small-Molecule DGAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of small-molecule inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1) as a tool for studying the dynamics of lipid droplets (LDs). As the specific compound NS-3-008 hydrochloride did not yield specific results in the context of lipid droplet dynamics, this guide will focus on the well-characterized DGAT1 inhibitors, T863 and DGAT1IN1, for which mechanistic and quantitative data are available.

Lipid droplets are dynamic cellular organelles essential for energy storage, lipid homeostasis, and a variety of other cellular processes.[1][2] Their dysregulation is implicated in numerous metabolic diseases.[2][3] The synthesis of triacylglycerols (TGs), the primary component of LDs, is catalyzed by DGAT enzymes, making them a key target for studying LD formation and dynamics.[3][4]

Mechanism of Action of DGAT1 Inhibitors

DGAT1 is a membrane-bound O-acyltransferase (MBOAT) that catalyzes the final step in TG synthesis: the transfer of an acyl chain from a fatty acyl-CoA to diacylglycerol (DAG).[4] Small-molecule inhibitors like T863 and DGAT1IN1 directly target DGAT1. Cryo-electron microscopy studies have revealed that these inhibitors bind within the fatty acyl-CoA substrate-binding tunnel of DGAT1, which opens to the cytoplasmic side of the endoplasmic reticulum.[4] This direct binding competitively inhibits the enzyme's ability to synthesize TG, thereby reducing the formation of lipid droplets.[4]

Signaling Pathway Diagram

Caption: Inhibition of DGAT1 by T863/DGAT1IN1 blocks triacylglycerol synthesis and subsequent lipid droplet formation.

Quantitative Data Summary

The following table summarizes the inhibitory activity of T863 and DGAT1IN1 on DGAT1 and their effects on lipid droplet formation in a cellular context.

| Compound | Target | Assay Type | IC50 | Cellular Effect | Cell Line | Reference |

| T863 | DGAT1 | In vitro TG synthesis | Not Specified | Reduced lipid droplet area after 18h incubation with 0.5 mM oleate. | SUM159 | [4] |

| DGAT1IN1 | DGAT1 | In vitro TG synthesis | Not Specified | Reduced lipid droplet area after 18h incubation with 0.5 mM oleate. | SUM159 | [4] |

Experimental Protocols

In Vitro DGAT1 Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of compounds on DGAT1 enzymatic activity.

Materials:

-

Purified DGAT1 enzyme

-

Diacylglycerol (DAG) substrate

-

Fatty acyl-CoA (e.g., Oleoyl-CoA) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2)

-

Test compounds (T863, DGAT1IN1) dissolved in DMSO

-

Detection reagent for triacylglycerol quantification

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a microplate, add the DGAT1 enzyme to each well.

-

Add the test compounds at various concentrations to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding a mixture of DAG and fatty acyl-CoA substrates.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Quantify the amount of triacylglycerol produced using a suitable detection method.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Lipid Droplet Formation Assay

This protocol assesses the effect of DGAT1 inhibitors on the formation of lipid droplets in cultured cells.

Materials:

-

SUM159 cells (or other suitable cell line)

-

Cell culture medium

-

Oleic acid solution (e.g., 0.5 mM complexed to BSA)

-

Test compounds (T863, DGAT1IN1)

-

BODIPY 493/503 or LipidSpot™ 488 stain for neutral lipids

-

Hoechst or DAPI for nuclear staining

-

Formaldehyde for cell fixation

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed cells in a multi-well imaging plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).

-

Induce lipid droplet formation by adding oleic acid-containing medium to the cells.

-

Incubate the cells for 18-24 hours.

-

Wash the cells with PBS and fix with 4% formaldehyde.

-

Stain the cells with a fluorescent neutral lipid dye (e.g., BODIPY 493/503) and a nuclear stain.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Analyze the images to quantify the number, size, and total area of lipid droplets per cell.

-

Compare the results from compound-treated cells to the vehicle control to determine the effect on lipid droplet formation.

Experimental Workflow Diagram

Caption: A stepwise workflow for evaluating the impact of DGAT1 inhibitors on lipid droplet dynamics in a cellular model.

Conclusion

Small-molecule inhibitors of DGAT1, such as T863 and DGAT1IN1, are valuable tools for dissecting the molecular mechanisms of lipid droplet formation and dynamics. By providing a direct means to control triacylglycerol synthesis, these compounds allow researchers to probe the downstream consequences on cellular lipid homeostasis, organelle interactions, and the progression of metabolic diseases. The protocols and data presented in this guide offer a framework for utilizing these inhibitors in studies of lipid droplet biology.

References

Preliminary Studies on NS-3-008 Hydrochloride in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS-3-008 hydrochloride is a small molecule inhibitor of the G0/G1 switch 2 (G0s2) protein, a critical regulator of intracellular lipolysis. This technical guide provides an in-depth overview of the preliminary data and the scientific rationale for investigating this compound as a potential therapeutic agent for metabolic disorders. By targeting G0s2, this compound is hypothesized to modulate lipid metabolism, enhance insulin (B600854) sensitivity, and improve overall energy homeostasis. This document summarizes the known quantitative data related to G0s2 inhibition, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development.

Introduction to this compound and its Target, G0s2

This compound has been identified as a transcriptional inhibitor of G0/G1 switch 2 (G0s2) with an in vitro IC50 of 2.25 μM.[1][2] G0s2 is a key physiological inhibitor of adipose triglyceride lipase (B570770) (ATGL), the rate-limiting enzyme in the hydrolysis of triglycerides stored in cellular lipid droplets. By binding directly to ATGL, G0s2 prevents the release of fatty acids into the circulation. This mechanism is central to the regulation of energy balance, particularly in metabolically active tissues such as adipose tissue, liver, and skeletal muscle.

The expression of G0s2 is dynamically regulated by nutritional status. It is upregulated during the fed state, promoting energy storage, and downregulated during fasting to allow for the mobilization of stored fats. Dysregulation of G0s2 has been implicated in the pathophysiology of several metabolic disorders, including obesity and type 2 diabetes. Therefore, pharmacological inhibition of G0s2 with compounds like this compound presents a promising therapeutic strategy.

Quantitative Data

While specific quantitative data for this compound in metabolic disorder models are not yet extensively published, the following tables summarize the known inhibitory activity of the compound and the metabolic consequences of G0s2 modulation from preclinical studies. This information provides a basis for predicting the potential effects of this compound.

Table 1: In Vitro Activity of this compound

| Compound | Target | Assay | IC50 | Reference |

| This compound | G0/G1 switch 2 (G0s2) | Transcriptional Inhibition | 2.25 μM | [1][2] |

Table 2: Anticipated In Vivo Effects of G0s2 Inhibition Based on Preclinical Models

| Model | Intervention | Key Metabolic Outcomes | Potential Implication for this compound |

| G0s2 Knockout Mice | Genetic Deletion of G0s2 | - Reduced body weight and resistance to high-fat diet-induced obesity- Improved glucose tolerance and insulin sensitivity- Increased energy expenditure and thermogenesis- Enhanced browning of white adipose tissue | Treatment may lead to weight loss, improved glycemic control, and increased energy metabolism. |

| G0s2 Overexpression in Adipose Tissue | Transgenic Overexpression | - Increased fat mass- Attenuated lipolysis | Suggests that inhibition by this compound would have the opposite effects, promoting fat breakdown. |

| G0s2 Overexpression in Liver | Adenoviral Overexpression | - Exacerbated hepatic steatosis- Promoted hepatic insulin resistance | Inhibition of G0s2 may alleviate fatty liver and improve hepatic insulin sensitivity. |

Key Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of G0s2, which in turn leads to the disinhibition of ATGL. This initiates a signaling cascade with significant metabolic consequences.

References

An In-Depth Technical Guide to NS-3-008 Hydrochloride: A Novel Transcriptional Inhibitor of G0/G1 Switch 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NS-3-008 hydrochloride, a potent and orally active transcriptional inhibitor of G0/G1 switch 2 (G0s2). This document consolidates key chemical and biological data, detailed experimental methodologies, and an illustrative signaling pathway to support researchers and professionals in the fields of drug discovery and development.

Core Compound Data

This compound has emerged as a significant research tool, particularly in the study of chronic kidney disease.[1][2][3] The fundamental properties of this compound are summarized below.

| Parameter | Value | Reference |

| CAS Number | 1172854-54-4 | [1][4][5] |

| Molecular Formula | C₁₄H₂₄ClN₃ | [1][4] |

| Molecular Weight | 269.81 g/mol | [1][4] |

| Primary Target | G0/G1 switch 2 (G0s2) | [1][4] |

| IC₅₀ | 2.25 μM (for G0s2 transcription) | [1][6] |

| Solubility (DMSO) | 120 mg/mL (444.76 mM) with ultrasonic | [4] |

| Solubility (H₂O) | 125 mg/mL (463.29 mM) with ultrasonic | [4] |

| Storage | -20°C for ≥ 2 years | [4] |

Mechanism of Action and Signaling Pathway

This compound functions as a transcriptional inhibitor of G0/G1 switch 2 (G0s2).[1][4] Its mechanism involves binding to 17β-hydroxysteroid dehydrogenase type 4 (Hsd17b4). This interaction is crucial, as the inhibitory effects of NS-3-008 on G0s2 expression are abrogated by the knockdown of Hsd17b4. Furthermore, NS-3-008 leads to a decrease in the nuclear phosphorylation of Signal Transducer and Activator of Transcription 5 (Stat5).[1] In the context of chronic kidney disease, the inhibition of G0s2 by NS-3-008 has been shown to ameliorate renal inflammation.[2] This is achieved by reducing the expression of G0s2 and C-C motif chemokine ligand 2 (Ccl2) mRNA in the kidneys and decreasing the phosphorylation of both Stat5 and p65 protein.[1]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Inhibition of G0/G1 Switch 2 Ameliorates Renal Inflammation in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. molnova.com [molnova.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NS-3-008 Hydrochloride In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-3-008 hydrochloride is a small molecule inhibitor of the G0/G1 switch 2 (G0s2) protein.[1][2] G0s2 is recognized as a key regulator of cellular processes, including inflammation and lipolysis, primarily through its interaction with other proteins. This compound has been identified as a transcriptional inhibitor of G0s2 with a reported IC50 of 2.25 μM.[3][4] This compound has shown potential in ameliorating renal inflammation in the context of chronic kidney disease by modulating downstream signaling pathways.[1][2][5]

These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound, including target engagement, downstream signaling effects, and functional outcomes.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Target | G0/G1 switch 2 (G0s2) | [1][2] |

| IC50 | 2.25 μM | [3][4] |

| Downstream Effects | - Decreased G0s2 and Ccl2 mRNA levels- Reduced phosphorylation of Stat5 and p65 | [1][2] |